Meta-Fluorine Substitution: Distinct Electronic Profile
The presence of a meta-fluorine on the phenyl ring of 2-Fluoro-6-(3-fluorophenyl)pyridine provides a calculated LogP (XlogP) of approximately 3.0 [1]. This is contrasted with the lower LogP of the non-fluorinated analog 2-Fluoro-6-phenylpyridine (LogP ≈ 2.9) and the similar LogP of the para-fluoro analog 2-Fluoro-6-(4-fluorophenyl)pyridine . The pKa of the pyridine nitrogen is predicted to be -1.60, which is significantly influenced by the adjacent 2-fluoro substituent and the electron-withdrawing character of the 6-aryl group .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | ~3.0 |
| Comparator Or Baseline | 2-Fluoro-6-phenylpyridine: ~2.9; 2-Fluoro-6-(4-fluorophenyl)pyridine: Not explicitly reported, but structurally expected to be similar (~3.0) |
| Quantified Difference | ΔLogP ≈ +0.1 vs non-fluorinated analog |
| Conditions | ACD/Labs predicted values; data aggregated from chemical databases |
Why This Matters
Lipophilicity (LogP) is a primary driver of passive membrane permeability, and a ΔLogP of 0.1 can translate to a measurable difference in cellular permeability or CNS penetration, making the specific choice of fluoro-isomer critical for optimizing in vivo exposure.
- [1] Chem960. 511522-77-3 (2-fluoro-6-(3-fluorophenyl)pyridine). View Source
